molecular formula C19H12ClNO2 B14595784 1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- CAS No. 61155-68-8

1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-

Cat. No.: B14595784
CAS No.: 61155-68-8
M. Wt: 321.8 g/mol
InChI Key: DLMJLNKBYBQYCK-UHFFFAOYSA-N
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Description

1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorophenyl group and a dioxo-pentynyl chain attached to the indole core. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .

Another approach involves the use of modern synthetic techniques such as palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction can be employed to introduce the pentynyl chain onto the indole core. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications. Continuous flow chemistry and automated synthesis platforms are increasingly being used in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with nuclear receptors, G-protein-coupled receptors, and kinases, leading to changes in cellular signaling pathways . The presence of the chlorophenyl and dioxo-pentynyl groups can further influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- is unique due to the presence of both a chlorophenyl group and a dioxo-pentynyl chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

61155-68-8

Molecular Formula

C19H12ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-1-indol-1-ylpent-4-yne-1,3-dione

InChI

InChI=1S/C19H12ClNO2/c20-17-7-3-1-5-14(17)9-10-16(22)13-19(23)21-12-11-15-6-2-4-8-18(15)21/h1-8,11-12H,13H2

InChI Key

DLMJLNKBYBQYCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)CC(=O)C#CC3=CC=CC=C3Cl

Origin of Product

United States

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